molecular formula C11H12N4O B116273 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile CAS No. 141363-27-1

3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile

Cat. No. B116273
CAS RN: 141363-27-1
M. Wt: 216.24 g/mol
InChI Key: UQNCYMPLTIPEHP-UHFFFAOYSA-N
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Description

3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives. It has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as exhibit antifungal and antibacterial properties. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of certain inflammatory conditions.

Advantages And Limitations For Lab Experiments

The advantages of using 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile. These include further studies on its potential as a therapeutic agent for cancer, fungal and bacterial infections, and inflammatory conditions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, studies could also explore the synthesis of related compounds with similar or improved properties.

Synthesis Methods

The synthesis of 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile involves the reaction of 4-cyano-3-methylimidazole with 1-methyl-2-oxopyrrolidine-3-carbaldehyde in the presence of a base. The reaction yields the desired product with high purity and yield.

Scientific Research Applications

3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its antitumor, antifungal, and antibacterial properties. Additionally, it has shown potential as an inhibitor of certain enzymes, such as xanthine oxidase and acetylcholinesterase.

properties

CAS RN

141363-27-1

Product Name

3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile

InChI

InChI=1S/C11H12N4O/c1-14-4-3-8(11(14)16)5-10-13-7-9(6-12)15(10)2/h5,7H,3-4H2,1-2H3/b8-5-

InChI Key

UQNCYMPLTIPEHP-UHFFFAOYSA-N

Isomeric SMILES

CN1CC/C(=C/C2=NC=C(N2C)C#N)/C1=O

SMILES

CN1CCC(=CC2=NC=C(N2C)C#N)C1=O

Canonical SMILES

CN1CCC(=CC2=NC=C(N2C)C#N)C1=O

synonyms

3-methyl-2-[(Z)-(1-methyl-2-oxo-pyrrolidin-3-ylidene)methyl]imidazole- 4-carbonitrile

Origin of Product

United States

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